bd750
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Overview
Description
BD750 is a benzothiazole derivative known for its potent immunosuppressive properties. It functions primarily as an inhibitor of the Janus kinase 3 (JAK3) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathways. This compound has shown significant efficacy in inhibiting T cell proliferation, making it a valuable tool in immunological research and potential therapeutic applications .
Scientific Research Applications
BD750 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the JAK3/STAT5 signaling pathway and its inhibition.
Biology: Investigated for its effects on T cell proliferation and immune response modulation.
Medicine: Potential therapeutic applications in preventing graft rejection and treating autoimmune diseases.
Industry: Utilized in the development of new immunosuppressive drugs and research tools
Preparation Methods
Synthetic Routes and Reaction Conditions
BD750 is synthesized through a series of chemical reactions involving benzothiazole derivatives. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it typically involves the formation of the benzothiazole ring followed by functionalization to achieve the desired inhibitory properties .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
BD750 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzothiazole derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Mechanism of Action
BD750 exerts its effects by inhibiting the JAK3/STAT5 signaling pathway. This inhibition prevents the phosphorylation and activation of STAT5, which is crucial for T cell proliferation and survival. By blocking this pathway, this compound effectively suppresses the immune response, making it a potent immunosuppressant .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: A JAK1/2 inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
Uniqueness of BD750
This compound is unique due to its specific inhibition of the JAK3/STAT5 pathway, which is particularly effective in modulating T cell responses. This specificity makes it a valuable tool for studying immune responses and developing targeted immunosuppressive therapies .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHPPCZZXKXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892686-59-8 |
Source
|
Record name | 892686-59-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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